molecular formula C8H10N2O4S B1310560 Methyl 4-amino-2-sulfamoylbenzoate CAS No. 2297-06-5

Methyl 4-amino-2-sulfamoylbenzoate

Cat. No.: B1310560
CAS No.: 2297-06-5
M. Wt: 230.24 g/mol
InChI Key: UCCAGURECWZRSG-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-sulfamoylbenzoate is an organic compound with the molecular formula C8H10N2O4S. It is a derivative of benzoic acid and contains both amino and sulfamoyl functional groups. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2-sulfamoylbenzoate can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid to form methyl 4-aminobenzoate. This intermediate is then reacted with sulfamoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-amino-2-sulfamoylbenzoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-2-sulfamoylbenzoate involves its interaction with specific molecular targets. The amino and sulfamoyl groups enable the compound to form hydrogen bonds and electrostatic interactions with enzymes and proteins, leading to inhibition or modulation of their activity. This compound can affect various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-2-sulfamoylbenzoate is unique due to the presence of both amino and sulfamoyl groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .

Properties

IUPAC Name

methyl 4-amino-2-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCAGURECWZRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10450512
Record name Methyl 4-amino-2-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2297-06-5
Record name Methyl 4-amino-2-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10450512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of studying the crystal structure of Methyl 4-(4-ethylbenzamido)-2-sulfamoylbenzoate?

A1: Studying the crystal structure of Methyl 4-(4-ethylbenzamido)-2-sulfamoylbenzoate, a derivative of Methyl 4-amino-2-sulfamoylbenzoate, provides valuable insights into the three-dimensional arrangement of its atoms and the nature of its chemical bonds [, ]. This information is crucial for understanding the compound's physical and chemical properties, which can be relevant for further research and potential applications, even though these applications are not explicitly discussed in the provided research.

Q2: What were the key findings related to the structure of Methyl 4-(4-ethylbenzamido)-2-sulfamoylbenzoate in the study?

A2: The X-ray crystallography analysis revealed several important structural features of Methyl 4-(4-ethylbenzamido)-2-sulfamoylbenzoate [, ]:

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